Cas no 89814-62-0 (2,5-Di(2-thienyl)-1H-pyrrole)
2,5-Di(2-thienyl)-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
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- 2,5-Di(2-thienyl)pyrrole
- 2,5-Di(2-thienyl)-1H-pyrrole
- 2,5-dithiophen-2-yl-1H-pyrrole
- 2,5-di(thiophen-2-yl)-1H-pyrrole
- 2,5-DITHIENYLPYRROLE
- 2.5-dithienylpyrrole
- 2,5,-di-(2-thienyl)-pyrrole
- 2,5-Di-2-thienyl-1H-pyrrole
- REHRCHHNCOTPBV-UHFFFAOYSA-N
- 1H-Pyrrole,2,5-di-2-thienyl-
- D3876
- 2,5-BIS(THIOPHEN-2-YL)-1H-PYRROLE
- 814D620
- SCHEMBL4024470
- SB63459
- T71437
- MFCD03931087
- CS-0358985
- DTXSID00400288
- AKOS015856755
- 89814-62-0
- DB-292282
-
- MDL: MFCD03931087
- Inchi: 1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H
- InChI Key: REHRCHHNCOTPBV-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC=C(C2=CC=CS2)N1
Computed Properties
- Exact Mass: 231.01800
- Monoisotopic Mass: 231.018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 72.3
Experimental Properties
- Density: 1.304
- Melting Point: 82.0 to 86.0 deg-C
- Boiling Point: 415.5 °C at 760 mmHg
- Flash Point: 415.5 °C at 760 mmHg
- Refractive Index: 1.675
- PSA: 72.27000
- LogP: 4.47170
- λmax: 346(CH3CN)(lit.)
2,5-Di(2-thienyl)-1H-pyrrole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:0-10°C
2,5-Di(2-thienyl)-1H-pyrrole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Di(2-thienyl)-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM198964-5g |
2,5-di(thiophen-2-yl)-1H-pyrrole |
89814-62-0 | 95% | 5g |
$561 | 2021-08-05 | |
| TRC | D493970-10mg |
2,5-Di(2-thienyl)-1H-pyrrole |
89814-62-0 | 10mg |
$58.00 | 2023-05-18 | ||
| TRC | D493970-50mg |
2,5-Di(2-thienyl)-1H-pyrrole |
89814-62-0 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | D493970-100mg |
2,5-Di(2-thienyl)-1H-pyrrole |
89814-62-0 | 100mg |
$92.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D868903-200mg |
2,5-Di(2-thienyl)-1H-pyrrole |
89814-62-0 | 95% | 200mg |
899.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3876-1g |
2,5-Di(2-thienyl)-1H-pyrrole |
89814-62-0 | 95.0%(GC) | 1g |
2480CNY | 2021-05-08 | |
| Chemenu | CM198964-5g |
2,5-di(thiophen-2-yl)-1H-pyrrole |
89814-62-0 | 95% | 5g |
$833 | 2024-07-21 | |
| abcr | AB331717-1 g |
2,5-Di(2-thienyl)-1H-pyrrole, 95%; . |
89814-62-0 | 95% | 1g |
€630.40 | 2023-04-26 | |
| TRC | D493970-250mg |
2,5-Di(2-thienyl)-1H-pyrrole |
89814-62-0 | 250mg |
$689.00 | 2023-05-18 | ||
| TRC | D493970-500mg |
2,5-Di(2-thienyl)-1H-pyrrole |
89814-62-0 | 500mg |
$ 800.00 | 2023-09-07 |
2,5-Di(2-thienyl)-1H-pyrrole Suppliers
2,5-Di(2-thienyl)-1H-pyrrole Related Literature
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Rajalingam Agneeswari,Insoo Shin,Vellaiappillai Tamilavan,Dal Yong Lee,Shinuk Cho,Youngeup Jin,Sung Heum Park,Myung Ho Hyun New J. Chem. 2015 39 4658
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Deniz Yi?it,?erife O. Hac?o?lu,Mustafa Güllü,Levent Toppare New J. Chem. 2015 39 3371
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Hyejin Cho,Richard Madden,Bilal Nisanci,Béla T?r?k Green Chem. 2015 17 1088
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Tugba Soganci,Gülbin Kurtay,Metin Ak,Mustafa Güllü RSC Adv. 2015 5 2630
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Memduh Bilmez,Aysun Degirmenci,Melek Pamuk Algi,Fatih Algi New J. Chem. 2018 42 450
Additional information on 2,5-Di(2-thienyl)-1H-pyrrole
Introduction to 2,5-Di(2-thienyl)-1H-pyrrole (CAS No. 89814-62-0) and Its Emerging Applications in Chemical Biology
2,5-Di(2-thienyl)-1H-pyrrole, identified by the chemical abstracts service number 89814-62-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This molecule, featuring a pyrrole core substituted with two thiophene rings at the 2- and 5-positions, exhibits remarkable versatility in medicinal chemistry and materials science. The integration of thiophene units into the pyrrole framework imparts enhanced stability and electronic characteristics, making it a promising candidate for various applications.
The structural motif of 2,5-Di(2-thienyl)-1H-pyrrole is characterized by its conjugated system, which arises from the overlap of the π-electrons from the pyrrole and thiophene rings. This conjugation not only influences the compound's electronic properties but also its interaction with biological targets. The presence of sulfur atoms in the thiophene rings further enhances its solubility in polar solvents and improves its binding affinity to certain biomolecules. These features have positioned this compound as a valuable scaffold for drug discovery and material design.
In recent years, 2,5-Di(2-thienyl)-1H-pyrrole has been extensively studied for its potential applications in pharmaceuticals. Researchers have leveraged its structural framework to develop novel bioactive molecules with therapeutic implications. For instance, derivatives of this compound have shown promise in inhibiting specific enzymatic pathways implicated in inflammatory diseases and cancer. The ability of 2,5-Di(2-thienyl)-1H-pyrrole to modulate these pathways is attributed to its ability to interact with target proteins through hydrophobic and π-stacking interactions, thereby disrupting pathological signaling networks.
One of the most compelling aspects of 2,5-Di(2-thienyl)-1H-pyrrole is its role as a building block in the synthesis of more complex molecules. Its modular structure allows for facile functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. This flexibility has been exploited in the development of organic semiconductors and light-emitting diodes (LEDs), where the conjugated system contributes to efficient charge transport and luminescence. The compound's stability under various conditions further enhances its utility in these applications.
Advances in computational chemistry have also facilitated a deeper understanding of the behavior of 2,5-Di(2-thienyl)-1H-pyrrole. Molecular modeling studies have revealed insights into its binding modes with biological targets, providing a rational basis for designing more potent derivatives. These computational approaches have been complemented by experimental investigations, which have validated many of the theoretical predictions. Such interdisciplinary efforts have accelerated the discovery process and led to several high-impact publications.
The synthesis of 2,5-Di(2-thienyl)-1H-pyrrole has been refined over time, with multiple synthetic routes now available that offer improved yields and scalability. Common methods involve palladium-catalyzed cross-coupling reactions between pyrrole derivatives and thiophene-containing precursors. These reactions are highly efficient and allow for the introduction of various substituents at desired positions on the molecule. The availability of robust synthetic protocols has made it easier for researchers to access this compound for their studies.
Future directions in the study of 2,5-Di(2-thienyl)-1H-pyrrole are likely to focus on expanding its therapeutic potential and exploring novel applications in nanotechnology. For instance, researchers are investigating its use as a component in drug delivery systems, where it could enhance the targeted delivery of therapeutic agents to specific tissues or cells. Additionally, its photophysical properties make it an attractive candidate for use in photodynamic therapy (PDT), where it can generate reactive oxygen species that kill cancer cells.
The growing interest in 2,5-Di(2-thienyl)-1H-pyrrole underscores its significance as a versatile chemical entity with broad applicability across multiple disciplines. As research continues to uncover new facets of its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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